molecular formula C24H26N2O5S B11398130 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398130
M. Wt: 454.5 g/mol
InChI Key: AQSWFZQTPALASM-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene moiety with a chromene carboxamide, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol derivatives and appropriate electrophiles under acidic or basic conditions.

    Chromene Synthesis: The chromene moiety is often prepared via condensation reactions involving salicylaldehyde derivatives and active methylene compounds.

    Coupling Reactions: The final coupling of the benzothiophene and chromene units can be achieved using carbodiimide-mediated coupling reactions, often in the presence of catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene or chromene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: EDCI, DMAP for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These potential activities make it a candidate for drug development and biomedical research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to similar compounds, N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of benzothiophene and chromene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-13-10-14(2)20-16(27)12-18(31-17(20)11-13)22(28)26-24-21(23(29)25-8-9-30-3)15-6-4-5-7-19(15)32-24/h10-12H,4-9H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

AQSWFZQTPALASM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)C

Origin of Product

United States

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